molecular formula C10H16N2O2 B2785043 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one CAS No. 2224377-67-5

1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B2785043
CAS No.: 2224377-67-5
M. Wt: 196.25
InChI Key: CUWUETVIPHOBJR-UHFFFAOYSA-N
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Description

1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with an acetyl group and a propenone moiety, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 4-acetylpiperazine with propenone derivatives under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, it may interact with other proteins involved in inflammatory and pain pathways, contributing to its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and propenone moieties contribute to its reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-10(14)12-6-5-11(9(3)13)7-8(12)2/h4,8H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWUETVIPHOBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C=C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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